REACTION_CXSMILES
|
[CH2:1]([S:8][C:9]1[CH:10]=[C:11]([NH:15][C:16]#[N:17])[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:18](N(C(C)C)CC)(C)C.CI>C(#N)C>[CH2:1]([S:8][C:9]1[CH:10]=[C:11]([N:15]([CH3:18])[C:16]#[N:17])[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)SC=1C=C(C=CC1)NC#N
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
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UNSPECIFIED
|
Setpoint
|
82.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After removal of solvents the residue
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Type
|
WASH
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Details
|
the organic solution was washed by water (40 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
After dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
dichloromethane solution was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford yellow oil as crude product
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (SiO2, Hexane/CH2Cl2, 50% to 100%)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)SC=1C=C(C=CC1)N(C#N)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |